3-(4-Phenoxy-benzyl)-piperidine hydrochloride
CAS No.: 1171985-70-8
Cat. No.: VC7855802
Molecular Formula: C18H22ClNO
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171985-70-8 |
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Molecular Formula | C18H22ClNO |
Molecular Weight | 303.8 g/mol |
IUPAC Name | 3-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C18H21NO.ClH/c1-2-6-17(7-3-1)20-18-10-8-15(9-11-18)13-16-5-4-12-19-14-16;/h1-3,6-11,16,19H,4-5,12-14H2;1H |
Standard InChI Key | NRANRLYYNKOWGI-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
Canonical SMILES | C1CC(CNC1)CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(4-Phenoxy-benzyl)-piperidine hydrochloride features a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a benzyl group. The benzyl group itself is para-substituted with a phenoxy moiety (), creating a branched aromatic system. The hydrochloride salt form enhances the compound’s stability and solubility in polar solvents .
Key Structural Features:
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Piperidine Core: Provides basicity due to the secondary amine, with a pKa of 10.29 .
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Benzyl-Phenoxy Substituent: Introduces steric bulk and lipophilicity, influencing receptor binding in biological systems .
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Salt Form: The hydrochloride counterion improves crystallinity and handling properties .
Nomenclature and Identifiers
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IUPAC Name: 3-[(4-Phenoxyphenyl)methyl]piperidine hydrochloride
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CAS Registry: 1171985-70-8 (hydrochloride salt), 955288-26-3 (free base)
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Molecular Formula:
Synthesis and Manufacturing
Synthetic Pathways
The preparation of 3-(4-Phenoxy-benzyl)-piperidine hydrochloride involves multi-step organic reactions, as inferred from analogous synthetic routes for related piperidine derivatives . A representative pathway includes:
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Quaternization: Reacting 4-(4-phenoxyphenyl)pyridine with benzyl halides to form a pyridinium salt.
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Reduction: Using agents like sodium borohydride to reduce the pyridinium intermediate to a tetrahydropyridine derivative.
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Hydrogenation: Catalytic hydrogenation (e.g., with palladium on carbon) saturates the tetrahydropyridine ring, yielding the piperidine structure.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Optimization Considerations:
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Catalyst Selection: Transition metal catalysts (e.g., PtO₂) may enhance reduction efficiency but require careful control to avoid over-reduction byproducts .
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Purification: Column chromatography or recrystallization ensures high purity (>95%), critical for pharmacological applications .
Physicochemical Properties
Thermodynamic and Spectroscopic Data
Property | Value | Source |
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Boiling Point | 391.3 ± 25.0 °C (Predicted) | |
Density | 1.063 ± 0.06 g/cm³ | |
pKa | 10.29 ± 0.10 | |
Storage Conditions | Ambient temperature | |
Solubility | Soluble in DMSO, methanol |
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C, necessitating storage below 25°C .
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Hydrolytic Sensitivity: The free base form may degrade under acidic or alkaline conditions, but the hydrochloride salt mitigates this .
Pharmacological and Biological Research
Mechanistic Insights:
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Binding Interactions: The benzyl-phenoxy group occupies a hydrophobic pocket in the D₄R binding site, while the protonated piperidine nitrogen forms a salt bridge with Asp115 .
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Functional Activity: In vivo models suggest that such compounds reduce L-DOPA-induced dyskinesias in Parkinson’s disease, likely via modulation of cortico-basal ganglia pathways .
Metabolic and Pharmacokinetic Profiles
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Microsomal Stability: Optimized derivatives demonstrate improved resistance to hepatic metabolism compared to earlier scaffolds (e.g., 50% remaining after 1 hour in human liver microsomes) .
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Brain Penetration: LogP values (~3.5) and free fractions (~20%) suggest moderate blood-brain barrier permeability, enabling central nervous system activity .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound is cataloged by suppliers (e.g., Apollo Scientific) as a building block for:
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Antipsychotics: Targeting D₄R for schizophrenia and bipolar disorder.
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Antiparkinsonian Agents: Mitigating dyskinesias in long-term L-DOPA therapy .
Organic Synthesis
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